molecular formula C21H17N5O3S B2836520 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-69-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2836520
CAS No.: 852372-69-1
M. Wt: 419.46
InChI Key: PEODGURVXMQJJY-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a triazolo[4,3-b]pyridazine core, and a thioacetamide linker. The benzo[d][1,3]dioxole group is known to enhance metabolic stability and binding affinity through π-π interactions, while the triazolo-pyridazine scaffold is associated with protein-binding activity, as seen in Lin28 inhibitors and kinase-targeting compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c27-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18-23-24-21(26(18)25-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEODGURVXMQJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O3SC_{20}H_{16}N_{6}O_{3}S, with a molecular weight of 420.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H16N6O3S
Molecular Weight420.4 g/mol
CAS Number896678-55-0

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds incorporating benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance, a related compound synthesized in one study showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent antiproliferative effects compared to the standard drug doxorubicin (IC50 values of 7.46 µM for HepG2) .

Mechanistically, these compounds often induce apoptosis through pathways involving the epidermal growth factor receptor (EGFR), as well as modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 . The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial activity of similar compounds has also been explored extensively. For example, benzotriazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The activity was assessed using the cup plate diffusion method, where certain derivatives exhibited comparable effects to standard antibiotics .

In vitro studies indicated that compounds with similar structural motifs to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide demonstrated dose-dependent inhibition against both gram-positive and gram-negative bacteria .

Case Studies

  • Anticancer Mechanisms : A study highlighted the anticancer effects of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. These compounds were tested for cytotoxicity against several cancer cell lines and exhibited significant activity with low IC50 values. Further analysis revealed that they induce apoptosis through EGFR inhibition and affect cell cycle progression .
  • Antimicrobial Efficacy : Another investigation into benzotriazole derivatives revealed their capability to inhibit the growth of Trypanosoma cruzi, demonstrating their potential in treating parasitic infections alongside bacterial pathogens .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that derivatives of compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit promising anticancer properties. For instance, compounds containing the triazolo-pyridazine scaffold have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. These studies suggest that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate strong binding affinity to the enzyme's active site, which could lead to reduced production of inflammatory mediators such as leukotrienes . Further experimental validation is necessary to confirm these findings.

Antimicrobial Activity

Compounds with similar structural features have shown antimicrobial activity against various pathogens. The presence of sulfur and nitrogen heteroatoms in the structure may contribute to enhanced interaction with microbial targets. Preliminary assays indicate potential efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A number of studies have reported on the synthesis and evaluation of related compounds:

  • Anticancer Evaluation : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory potential through inhibition of cytokine release in macrophage models. The compound's ability to modulate signaling pathways associated with inflammation was emphasized .
  • Molecular Docking Studies : Computational studies have been pivotal in predicting the binding affinities and interactions with target proteins, aiding in the design of more potent analogs for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Triazolo-pyridazine vs.
  • Thioacetamide Linkers: The thioacetamide group in the target compound and compound 26 may enhance binding to cysteine-rich proteins or enzymes, but it introduces oxidation susceptibility compared to non-sulfur analogs like Lin28-1632 .
  • Benzo[d][1,3]dioxole Group : Present in the target compound and C26, this group likely improves metabolic stability and membrane permeability compared to simpler aryl groups (e.g., phenyl in Lin28-1632) .

Hypothesized Activity of Target Compound:

Given its triazolo-pyridazine core and benzo[d][1,3]dioxole group, the target compound may share Lin28-1632’s epigenetic regulatory effects or kinase inhibition. The thioacetamide linker could further modulate selectivity or potency compared to non-thiol analogs.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential functionalization of the triazolo-pyridazine core, thioether linkage formation, and coupling with the benzodioxole-methylacetamide moiety. Key steps include:

  • Thiolation : Reacting 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling : Amide bond formation via carbodiimide-mediated activation (e.g., EDCI/HOBt) between the thioacetamide intermediate and benzo[d][1,3]dioxol-5-ylmethylamine .
  • Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane ensures >95% purity .

Q. How can researchers confirm the molecular structure and purity of the compound?

  • NMR Spectroscopy : Analyze aromatic proton environments (δ 6.8–8.2 ppm for benzodioxole and phenyl groups) and thioacetamide methylene protons (δ 3.8–4.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~478) and detect impurities using high-resolution MS .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and retention time consistency .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro screens : Test antimicrobial activity against Gram-positive/negative bacteria (MIC assays) and cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Enzyme inhibition : Prioritize kinases or proteases due to the triazolo-pyridazine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays with recombinant enzymes .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in bioactivity data?

  • Rational modifications : Replace the phenyl group on the triazolo-pyridazine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
  • Case study : Analogues with 4-chlorophenyl (instead of phenyl) showed enhanced anticancer activity but reduced solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. What strategies address low yield in the final coupling step?

  • Catalyst screening : Test alternative coupling agents like HATU or PyBOP for improved efficiency in amide bond formation .
  • Solvent effects : Switch from DMF to DMA or NMP to reduce side reactions. Monitor reaction progress via in-situ IR spectroscopy for carbonyl peak (1700 cm⁻¹) .

Q. How can researchers identify the mechanism of action for observed anticancer activity?

  • Target profiling : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins from cell lysates .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability may require prodrug strategies (e.g., esterification of acetamide) .
  • Metabolite identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glutathione adducts) that reduce active compound levels .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays across labs?

  • Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations, which alter triazolo-pyridazine binding kinetics .
  • Enzyme source : Recombinant vs. native enzymes may exhibit structural variations affecting inhibition IC₅₀ values .

Q. Why do solubility issues arise despite high synthetic purity?

  • Crystallinity : X-ray diffraction may reveal polymorphic forms with differing solubility. Amorphous formulations (spray-dried dispersions) can enhance aqueous solubility .

Methodological Resources

Q. What computational tools predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with triazolo-pyridazine scaffolds docked into kinase X-ray structures (PDB: e.g., 1ATP) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

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